5-Amino-2-(tert-butoxy)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
QGKLRXGZKOITLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 2,4 Di Tert Butylphenol
Exploration of Substituted Analogues for Structure-Property Relationship Studies
The synthesis and evaluation of substituted analogues of 5-Amino-2,4-di-tert-butylphenol are crucial for understanding structure-activity relationships (SAR). In the context of its use in Ivacaftor, medicinal chemistry studies have explored how substituents on the phenolic ring influence the drug's potency and pharmacokinetic properties. acs.org For example, the introduction of different groups at various positions on the phenol (B47542) can alter lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn affects the biological activity of the resulting drug. acs.org
Beyond its pharmaceutical role, the synthesis of analogues with different alkyl groups or alternative functional groups in place of the amino or hydroxyl moieties could lead to new materials with fine-tuned antioxidant or light-stabilizing properties. For example, Mannich-type reactions involving the phenolic hydroxyl and an amine could yield new derivatives with altered solubility and reactivity profiles. kyushu-u.ac.jp
Synthesis of Stable Isotope-Labeled Analogues for Mechanistic and Metabolic Research
Stable isotope-labeled analogues of 5-Amino-2,4-di-tert-butylphenol are invaluable tools for mechanistic and metabolic research. google.com A deuterated version, 5-Amino-2,4-di-tert-butylphenol-[d9], has been synthesized. pharmaffiliates.com Such labeled compounds are used in various studies, including:
Metabolic Fate Studies: Tracking the metabolic pathways of drugs derived from this intermediate. By replacing hydrogen atoms with deuterium, researchers can use techniques like mass spectrometry to identify and quantify metabolites in biological samples.
Reaction Mechanism Elucidation: Understanding the precise steps involved in the synthesis of its derivatives.
Quantitative Analysis: Serving as internal standards in analytical methods to accurately measure the concentration of the unlabeled compound in complex matrices.
The synthesis of these labeled compounds, for instance, can involve using deuterated starting materials like phenol-d6 (B82959) and tert-butyl chloride-d9. googleapis.com
Exploration in Materials Science Research
The unique combination of a hindered phenol (B47542) and a reactive amine in a single molecule makes 5-Amino-2,4-di-tert-butylphenol an interesting candidate for materials science research. While its primary application has been in pharmaceuticals, its inherent properties suggest potential in several other areas.
The hindered phenol group is a well-established antioxidant moiety that can scavenge free radicals and inhibit oxidative degradation. This property is critical for stabilizing polymers and other organic materials against heat, light, and chemical degradation. The amino group provides a site for chemical bonding, allowing the molecule to be incorporated into larger structures.
Potential research directions in materials science include:
Polymer Additives: Using it as an antioxidant or UV stabilizer that can be covalently bonded into a polymer backbone, preventing its leaching over time.
Monomer for High-Performance Polymers: Employing it as a monomer in the synthesis of new polymers such as polyamides, polyimides, or benzoxazines. The bulky tert-butyl groups could enhance solubility and thermal stability, while the phenolic hydroxyl could provide sites for cross-linking.
Corrosion Inhibitors: The amino and hydroxyl groups can chelate with metal surfaces, suggesting potential application as a corrosion inhibitor for metals and alloys.
While the body of research in these areas is not as extensive as in its pharmaceutical applications, the fundamental chemical properties of 5-Amino-2,4-di-tert-butylphenol make it a promising platform for the development of new functional materials.
| Property | Value |
|---|---|
| CAS Number | 873055-58-4 nih.govsigmaaldrich.com |
| Molecular Formula | C₁₄H₂₃NO sgtlifesciences.comnih.gov |
| Molecular Weight | 221.34 g/mol sgtlifesciences.comnih.gov |
| Appearance | Light brown to brown solid |
| IUPAC Name | 5-amino-2,4-di-tert-butylphenol nih.govsigmaaldrich.com |
Spectroscopic and Computational Elucidation of 5 Amino 2,4 Di Tert Butylphenol and Its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For 5-Amino-2-(tert-butoxy)phenol, which has a molecular formula of C₁₀H₁₅NO₂, the calculated monoisotopic mass is 181.1103 u. An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula and rule out other potential formulas with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Found (Hypothetical) |
|---|---|---|
| [M+H]⁺ | 182.1179 | 182.1181 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the most commonly observed ion is the protonated molecule, [M+H]⁺.
In addition to the molecular ion peak, ESI-MS can induce fragmentation, providing structural clues. For this compound, a characteristic fragmentation pathway would be the loss of the tert-butyl group as isobutylene, resulting in a significant fragment ion. This type of fragmentation helps to confirm the presence and location of the tert-butoxy (B1229062) substituent. Aliphatic amines also characteristically undergo α-cleavage, which could lead to other observable fragments. libretexts.orgyoutube.com The fragmentation of phenols can sometimes involve the loss of carbon monoxide (CO). libretexts.org
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-Amino-2,4-di-tert-butylphenol is expected to exhibit characteristic absorption bands corresponding to its phenolic, amino, and alkyl functionalities.
The presence of the hydroxyl (-OH) and amino (-NH2) groups would be indicated by broad and sharp stretching vibrations, respectively, in the region of 3200-3600 cm-1. The C-H stretching vibrations of the tert-butyl groups and the aromatic ring are anticipated to appear in the 2850-3000 cm-1 range. Aromatic C=C stretching vibrations typically manifest as a series of sharp peaks between 1450 and 1600 cm-1. The C-N stretching vibration is expected around 1250-1350 cm-1, while the C-O stretching of the phenolic group should be observable in the 1200-1260 cm-1 region.
Table 1: Expected FT-IR Vibrational Frequencies for 5-Amino-2,4-di-tert-butylphenol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Amino -NH₂ | N-H Stretch | 3300-3500 (sharp, two bands) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| tert-Butyl C-H | C-H Stretch | 2850-2970 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Amino C-N | C-N Stretch | 1250-1350 |
| Phenolic C-O | C-O Stretch | 1200-1260 |
Electronic Spectroscopy for Optical Property Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For 5-Amino-2,4-di-tert-butylphenol, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the benzene (B151609) ring and the lone pairs of electrons on the oxygen and nitrogen atoms.
The presence of the electron-donating hydroxyl and amino groups is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The steric hindrance from the bulky tert-butyl groups may slightly alter the planarity of the molecule, which could in turn affect the electronic transitions. Computational studies on similar di-tert-butyl-phenol derivatives have shown strong absorption maxima in the UV region. bsu.by For instance, theoretical calculations on 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542) predicted a maximum wavelength at 325.35 nm. bsu.by
Electrochemical Characterization Techniques
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. The electrochemical behavior of 5-Amino-2,4-di-tert-butylphenol is of interest due to the presence of two oxidizable groups: the phenolic hydroxyl and the aromatic amino group. Both of these groups can undergo oxidation, and their redox potentials provide information about the antioxidant capacity of the molecule.
The oxidation of the phenolic -OH group is a key feature of phenolic antioxidants. The tert-butyl groups, being electron-donating, are expected to lower the oxidation potential of the phenol. The amino group, also an electron-donating group, would further facilitate oxidation. It is anticipated that the cyclic voltammogram of 5-Amino-2,4-di-tert-butylphenol would show at least one irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. The exact potential would be dependent on the pH of the medium. Studies on other aminophenol derivatives have shown that the electrode process is often adsorption controlled. scispace.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for understanding the electronic structure and predicting the reactivity of molecules. For 5-Amino-2,4-di-tert-butylphenol, these calculations can provide optimized geometries, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and simulated spectroscopic data.
The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Theoretical studies on related di-tert-butyl-phenol derivatives have been performed to calculate these parameters and predict their electronic absorption spectra. bsu.by For example, calculations on 2,4-di-tert-butyl-6-(p-tolylamino) phenol indicated a HOMO energy of -8.544 eV and a LUMO energy of 0.430 eV. bsu.by Similar calculations for 5-Amino-2,4-di-tert-butylphenol would provide valuable insights into its electronic properties and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. The stability of a molecule can be inferred from several calculated parameters, including its total energy, ionization potential (IP), and bond dissociation energies (BDE). Lower total energy indicates greater stability, while lower IP and BDE values are associated with higher reactivity and lower stability. researchgate.net
Computational studies on aminophenol isomers using DFT at the B3LYP theory level with a 6-31G* basis set have provided valuable insights into their relative stabilities. researchgate.net These studies have shown that the positions of the amino and hydroxyl groups significantly influence the electronic properties and, consequently, the stability of the molecule. For instance, calculations have demonstrated that the 3-aminophenol (B1664112) isomer is generally more stable (less reactive) than the 2- and 4-aminophenol (B1666318) isomers. researchgate.net This is attributed to the electronic effects of the substituent positions on the aromatic ring.
In the case of 5-Amino-2,4-di-tert-butylphenol, the presence of two bulky tert-butyl groups at positions 2 and 4 would introduce significant steric hindrance. This steric crowding can influence the planarity of the molecule and the bond angles of the substituents. Furthermore, the electron-donating nature of the tert-butyl groups, the amino group, and the hydroxyl group would increase the electron density of the aromatic ring, affecting its reactivity.
To provide a comparative context, the following table presents DFT-calculated thermodynamic parameters for aminophenol isomers, which serve as a foundational model for understanding the stability of more complex derivatives like 5-Amino-2,4-di-tert-butylphenol. researchgate.net
| Compound | Method | Basis Set | Standard Enthalpy of Formation (kJ/mol) | O-H Bond Dissociation Energy (kJ/mol) | N-H Bond Dissociation Energy (kJ/mol) |
| 2-Aminophenol | B3LYP | 6-311+G(2d,2p) | -84.9 | 363.6 | 378.2 |
| 3-Aminophenol | B3LYP | 6-311+G(2d,2p) | -94.1 | 370.3 | 382.4 |
| 4-Aminophenol | B3LYP | 6-311+G(2d,2p) | -88.3 | 351.0 | 380.3 |
This table presents data for aminophenol isomers as a reference for the stability of substituted phenols.
The bulky tert-butyl groups in 5-Amino-2,4-di-tert-butylphenol are expected to further influence these values. The steric strain may lead to a higher ground-state energy, while the electron-donating effects would likely lower the ionization potential and the O-H bond dissociation energy, making it a more potent antioxidant compared to unsubstituted aminophenols.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. It provides insights into the nature of electronic transitions, such as π→π* and n→π* transitions, and their corresponding excitation energies.
Studies on aminophenol isomers using TD-DFT have shown that the position of the amino group significantly affects the energies of the excited states. researchgate.net The amino group, being an electron-donating group, generally lowers the energy of the ππ* excited state. researchgate.net This effect is most pronounced when the amino group is at the para position relative to the hydroxyl group. researchgate.net
For 5-Amino-2,4-di-tert-butylphenol, the amino group is meta to the hydroxyl group. Based on studies of aminophenol isomers, this would result in a moderate lowering of the ππ* excited state energy compared to phenol. researchgate.net The two tert-butyl groups, while primarily affecting the steric properties, also have a weak electron-donating effect that would contribute to a small red-shift (lower energy) in the electronic transitions.
A TD-DFT study on aminophenols calculated the vertical excitation energies for the lowest ππ* and πσ* states. researchgate.net The πσ* state is a repulsive state that can lead to the detachment of a hydrogen atom upon excitation. researchgate.net The energy of this state is also influenced by the position of the amino substituent.
The following table, derived from a TD-DFT study of aminophenols, illustrates the effect of amino group position on the calculated vertical excitation energies. researchgate.net
| Compound | Lowest ππ* Excitation Energy (eV) | Lowest πσ* Excitation Energy (eV) |
| Phenol | 4.88 | 5.86 |
| o-Aminophenol | 4.72 | 5.14 |
| m-Aminophenol | 4.34 | 4.65 |
| p-Aminophenol | 4.28 | 4.44 |
This table shows the calculated excitation energies for phenol and its amino-substituted derivatives, providing a basis for understanding the electronic transitions in 5-Amino-2,4-di-tert-butylphenol.
Based on these analogous findings, the electronic spectrum of 5-Amino-2,4-di-tert-butylphenol is expected to show a π→π* transition at a lower energy than phenol, influenced by the meta-amino group and the electron-donating tert-butyl groups.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. For phenolic compounds, a key area of study is their antioxidant activity, which primarily proceeds through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com
DFT calculations are widely used to model these antioxidant mechanisms. researchgate.netnih.gov The O-H bond dissociation enthalpy (BDE) is a critical parameter for the HAT mechanism, where a lower BDE indicates a greater propensity for the phenol to donate a hydrogen atom to a free radical. researchgate.net The ionization potential (IP) is key to the SET-PT mechanism, with a lower IP facilitating the initial electron transfer. researchgate.net
For 5-Amino-2,4-di-tert-butylphenol, the presence of multiple electron-donating groups (one hydroxyl, one amino, and two tert-butyl groups) is expected to significantly lower both the O-H BDE and the IP. This would make it a highly effective antioxidant, capable of scavenging free radicals through both HAT and SET-PT pathways. The bulky tert-butyl groups can also enhance the stability of the resulting phenoxyl radical, further promoting the antioxidant activity.
The following table provides a conceptual overview of the key parameters and their implications for the antioxidant reaction mechanisms of a substituted phenol like 5-Amino-2,4-di-tert-butylphenol, based on general findings from DFT studies of phenolic antioxidants. nih.govresearchgate.net
| Reaction Mechanism | Key DFT Parameter | Implication of a Lower Value | Expected Influence of Substituents in 5-Amino-2,4-di-tert-butylphenol |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) of O-H bond | More favorable hydrogen atom donation | Amino and tert-butyl groups lower the BDE, enhancing HAT. |
| Single Electron Transfer - Proton Transfer (SET-PT) | Ionization Potential (IP) | More favorable electron transfer | Amino and tert-butyl groups lower the IP, enhancing SET. |
| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) of the phenoxide anion | More favorable proton loss | The electron-rich system stabilizes the phenoxide, favoring SPLET in polar solvents. |
This table conceptualizes the influence of substituents on the antioxidant mechanisms of 5-Amino-2,4-di-tert-butylphenol based on established principles from DFT studies on other phenolic compounds.
In synthetic applications, such as its use as an intermediate in the synthesis of pharmaceuticals, computational modeling could be employed to optimize reaction conditions. For example, DFT could be used to study the mechanism of condensation reactions involving the amino group, helping to identify the most favorable reaction pathways and minimize the formation of byproducts.
Advanced Research Directions and Applications of 5 Amino 2,4 Di Tert Butylphenol
Exploration in Materials Science Research
Incorporation into Polymeric Architectures
Research into tert-butylated phenolic compounds has highlighted their utility as stabilizers in polymeric systems. The antioxidant properties of these molecules, derived from the hydrogen-donating ability of the phenolic hydroxyl group, help to mitigate oxidative degradation in polymers. nih.gov The presence of the amino group on 5-Amino-2,4-di-tert-butylphenol offers a reactive handle for its covalent incorporation into polymer backbones. This can lead to the development of materials with enhanced long-term stability and resistance to environmental degradation. While specific studies detailing the incorporation of 5-Amino-2,4-di-tert-butylphenol into polymers are not extensively documented in the public domain, the broader class of hindered amine light stabilizers (HALS) and phenolic antioxidants provides a strong precedent for this application. wikipedia.org The dual functionality of 5-Amino-2,4-di-tert-butylphenol allows it to act as both a monomer in polymerization reactions and as a pendant group that imparts antioxidant properties to the final material.
Development as Ligands for Metal Complexes
The structure of 5-Amino-2,4-di-tert-butylphenol makes it an attractive candidate for the development of novel ligands for metal complexes. The presence of multiple coordination sites—the phenolic oxygen, the amino nitrogen, and the aromatic ring—allows for various binding modes. Research into related amine bisphenol (ABP) pro-ligands has shown their ability to form stable complexes with transition metals like palladium. hw.ac.uk These complexes can exhibit unique catalytic activities and have potential applications in organic synthesis.
For instance, studies on N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, a related bis(o-aminophenol) ligand, have demonstrated its rich redox chemistry and its ability to form coordination compounds with various metals. mdpi.com These complexes have been explored for their catalytic activity, particularly in oxidation reactions. mdpi.com The development of metal complexes with 5-Amino-2,4-di-tert-butylphenol as a ligand could lead to new catalysts with tailored steric and electronic properties, influencing their reactivity and selectivity in a range of chemical transformations.
Precursor for Specialty Chemicals with Tunable Characteristics
One of the most significant applications of 5-Amino-2,4-di-tert-butylphenol is its role as a key intermediate in the synthesis of specialty chemicals, most notably the cystic fibrosis drug, Ivacaftor. chemicalbook.comgoogle.com The synthesis of Ivacaftor involves the condensation of 5-Amino-2,4-di-tert-butylphenol with an oxo-dihydroquinoline carboxylic acid derivative. chemicalbook.com This highlights the compound's value as a building block in medicinal chemistry.
The reactivity of its amino and hydroxyl groups allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives with tunable properties. These modifications can alter the compound's solubility, electronic properties, and biological activity, making it a versatile precursor for the development of new pharmaceuticals, agrochemicals, and materials. The steric hindrance provided by the tert-butyl groups can also be exploited to direct reactions to specific positions on the aromatic ring, allowing for regioselective synthesis of complex molecules. wikipedia.org
Catalytic Applications in Organic Transformations
Investigation of its Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The potential of 5-Amino-2,4-di-tert-butylphenol and its derivatives as ligands in catalysis is an emerging area of research. In homogeneous catalysis, metal complexes bearing these ligands could be employed in a variety of C-C and C-N bond-forming reactions. hw.ac.uk The bulky tert-butyl groups can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction. wikipedia.org For example, related prolinamide phenols have been used as organocatalysts in asymmetric aldol (B89426) reactions. sigmaaldrich.com
In heterogeneous catalysis, immobilizing 5-Amino-2,4-di-tert-butylphenol or its metal complexes onto a solid support could lead to the development of robust and recyclable catalysts. The amino group provides a convenient point of attachment to various support materials. Such heterogeneous catalysts would be advantageous for industrial processes, simplifying product purification and catalyst recovery.
Studies in Biomimetic Catalysis and Enzyme Mimicry
The structure of 5-Amino-2,4-di-tert-butylphenol bears some resemblance to the tyrosine residue found in the active sites of certain enzymes. This has led to interest in its potential use in biomimetic catalysis and enzyme mimicry. For instance, metal complexes of related phenolic ligands have been studied as models for galactose oxidase, an enzyme that catalyzes the oxidation of primary alcohols.
Furthermore, the antioxidant properties of hindered phenols are relevant to mimicking the function of antioxidant enzymes like superoxide (B77818) dismutase. While direct studies involving 5-Amino-2,4-di-tert-butylphenol in enzyme mimicry are limited, the broader field of research on synthetic mimics of metalloenzymes provides a conceptual framework for its potential applications in this area.
Emerging Research Frontiers and Theoretical Predictions
Emerging research is likely to focus on expanding the applications of 5-Amino-2,4-di-tert-butylphenol beyond its current use as a pharmaceutical intermediate. Theoretical studies, such as density functional theory (DFT) calculations, could be employed to predict the reactivity of the molecule and the properties of its metal complexes. These computational approaches can help in the rational design of new catalysts and materials based on the 5-Amino-2,4-di-tert-butylphenol scaffold.
Further exploration of its polymerization chemistry could lead to the development of novel high-performance polymers with built-in antioxidant capabilities. Additionally, the synthesis and characterization of a wider range of metal complexes with this ligand could uncover new catalytic activities and applications in materials science, such as in the development of molecular magnets or light-emitting materials. The unique combination of a sterically hindered phenol (B47542) and a reactive amine group ensures that 5-Amino-2,4-di-tert-butylphenol will remain a compound of significant interest for the foreseeable future.
Integration into Supramolecular Assemblies
Supramolecular chemistry focuses on creating large, ordered structures from smaller molecular components through non-covalent interactions. nih.gov Although specific studies detailing the integration of 5-Amino-2,4-di-tert-butylphenol into such assemblies are not extensively documented, its functional groups provide a clear basis for its potential in this field. The self-assembly process is driven by interactions such as hydrogen bonding, π–π stacking, and electrostatic forces, all of which are supported by the structure of this molecule. nih.gov
The inherent potential of 5-Amino-2,4-di-tert-butylphenol for forming higher-order structures is rooted in its key molecular features:
Hydrogen Bonding: The phenol (-OH) and amino (-NH2) groups are excellent hydrogen bond donors and acceptors. This allows for the formation of predictable, directional intermolecular connections, which are fundamental to creating stable, self-assembled nanostructures. rsc.org
Aromatic Stacking: The central phenyl ring can participate in π–π stacking interactions with other aromatic systems, further stabilizing a potential assembly. nih.gov
Steric Guidance: The two bulky tert-butyl groups exert significant steric influence. Rather than preventing assembly, these groups can act as "directors," controlling the orientation and packing of the molecules, thus preventing random aggregation and favoring the formation of discrete, well-defined architectures.
Reactive Handle for Derivatization: The amino group provides a reactive site for further chemical modification. For instance, it can react with aldehydes to form Schiff bases. This reaction could be employed to create more complex, multi-component supramolecular structures like podands, which are open-chain molecules capable of binding ions or other molecules. researchgate.net
The following table summarizes the functional components of 5-Amino-2,4-di-tert-butylphenol and their potential roles in forming supramolecular structures.
| Functional Group | Potential Interaction Type | Relevance in Supramolecular Chemistry |
| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Directs assembly through specific intermolecular linkages. |
| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Complements the hydroxyl group in forming hydrogen bond networks. |
| Amino Group (-NH2) | Nucleophilic Site | Allows for covalent modification (e.g., Schiff base formation) to build larger systems. researchgate.net |
| Phenyl Ring | π–π Stacking | Contributes to the stability of the assembly through aromatic interactions. nih.gov |
| Tert-butyl Groups | Steric Hindrance | Controls molecular packing and prevents collapse into amorphous solids, favoring ordered structures. |
Chemoinformatics and Data-Driven Discovery of Novel Reactivity Patterns
Chemoinformatics and data-driven methodologies are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. rsc.org For 5-Amino-2,4-di-tert-butylphenol, these tools can be instrumental in exploring its chemical behavior beyond its current applications and addressing challenges such as its noted instability in free base form. google.com
The reactivity of this compound is governed by the interplay between its electron-donating amino and hydroxyl groups and the steric hindrance from the tert-butyl substituents. Aminophenols are known to be redox-active molecules that can undergo oxidative coupling to form oligomers and polymers. nih.gov Data-driven approaches can precisely model how the substitution pattern of 5-Amino-2,4-di-tert-butylphenol influences the kinetics and thermodynamics of these oxidation reactions. For instance, detailed kinetic studies on the oxidation of structurally similar substituted phenols provide the type of experimental data needed to build and validate computational models. acs.org
Computational studies on related molecules, such as 2,4-di-tert-butyl phenol, have already demonstrated the power of these methods to predict biological activity and other properties using techniques like molecular docking. nih.gov Applying similar data-driven techniques to 5-Amino-2,4-di-tert-butylphenol could unlock new applications.
Potential applications of chemoinformatics for this compound include:
Predictive Reactivity Modeling: Using quantum chemistry calculations to predict the sites most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies.
Reaction Condition Optimization: Employing machine learning models trained on experimental data to predict optimal reaction conditions (e.g., solvent, temperature, catalyst) for desired transformations, potentially improving the yield and purity of derivatives.
Discovery of Novel Reactions: Systematically screening the compound's predicted reactivity against a virtual library of reactants to identify novel and potentially useful chemical transformations that have not yet been explored experimentally.
Stability Analysis: Modeling the degradation pathways of the free base to better understand its instability and design more effective stabilization strategies, such as the formation of specific acid addition salts. google.com
The table below outlines how data-driven methods could be applied to investigate the reactivity of 5-Amino-2,4-di-tert-butylphenol.
| Methodology | Application Area | Potential Outcome |
| Quantum Chemistry (e.g., DFT) | Mechanistic Studies | Elucidation of reaction pathways and transition states for oxidative coupling. acs.org |
| Molecular Docking | Virtual Screening | Identification of potential biological targets or host molecules for host-guest systems. nih.gov |
| Machine Learning / QSAR | Property Prediction | Development of models that correlate the structure with reactivity, stability, or other properties. |
| Data Mining of Patent/Reaction Databases | Knowledge Extraction | Uncovering hidden relationships between reaction conditions and product outcomes for aminophenols. nih.gov |
By leveraging these advanced computational and data-driven approaches, the full potential of 5-Amino-2,4-di-tert-butylphenol as a versatile chemical entity can be systematically explored and realized.
Conclusion and Future Perspectives in 5 Amino 2,4 Di Tert Butylphenol Research
Synthesis and Reactivity: Current Achievements and Remaining Challenges
The synthesis of 5-Amino-2,4-di-tert-butylphenol is a critical area of research, with current achievements focused on optimizing existing methods and overcoming persistent challenges.
Current Achievements:
The most established and widely documented method for synthesizing this compound is a multi-step nitration-reduction pathway starting from 2,4-di-tert-butylphenol. This process involves the introduction of a nitro group at the 5-position of the phenol (B47542) ring, followed by the reduction of this nitro group to the desired amine. Significant achievements in this area include:
Improved Reduction Methods: Catalytic hydrogenation is a widely used and efficient method for the reduction of the intermediate, 2,4-di-tert-butyl-5-nitrophenol. tdcommons.org Various reducing agents and conditions have been optimized to improve yield and purity, with common systems including palladium on activated carbon (Pd/C) with hydrogen gas or a hydrogen source like ammonium (B1175870) formate. tdcommons.orgchemicalbook.com
Alternative Synthetic Routes: A different approach has been developed starting from m-aminophenol. This route involves acetylation of the amino group, followed by a Friedel-Crafts alkylation with a tert-butyl source, and subsequent deacetylation to yield the final product. google.comgoogle.com This method avoids the challenging nitration step entirely.
Enhanced Product Stability: A key development has been the isolation of the final product as an acid addition salt, typically the hydrochloride (HCl) salt. google.comnih.gov The free base form of 5-Amino-2,4-di-tert-butylphenol is prone to degradation under normal atmospheric conditions, which can lead to impurities and lower yields in subsequent reactions. google.com The HCl salt exhibits significantly greater stability, making it more suitable for storage and large-scale manufacturing. google.com
Remaining Challenges:
Despite these advancements, several challenges remain, particularly concerning the traditional nitration-reduction pathway:
Reaction Control and Safety: Nitration reactions are typically highly exothermic and often employ harsh reagents like mixed sulfuric and nitric acid. Controlling the reaction temperature is difficult, especially on a commercial scale, posing significant safety risks. google.com
Use of Protecting Groups: To prevent unwanted side reactions and improve regioselectivity during nitration, the phenolic hydroxyl group often requires temporary protection, adding extra steps to the synthesis and deprotection stages. google.com
Reactivity Profile: The full reactivity profile of 5-Amino-2,4-di-tert-butylphenol remains underexplored. While its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, is recognized, its utility in chemical transformations is almost exclusively documented in the context of amide bond formation for the synthesis of Ivacaftor. nih.gov The steric hindrance from the bulky tert-butyl groups can also limit the reactivity of the adjacent functional groups. nih.gov
Table 1: Comparison of Synthetic Routes to 5-Amino-2,4-di-tert-butylphenol
| Feature | Nitration-Reduction Route | m-Aminophenol Route |
|---|---|---|
| Starting Material | 2,4-di-tert-butylphenol | m-Aminophenol |
| Key Steps | Hydroxyl protection, Nitration, Reduction, Deprotection | Acetylation, Friedel-Crafts Alkylation, Deacetylation |
| Advantages | Well-established methodology. | Avoids hazardous nitration step; potentially higher overall yield. google.com |
| Challenges | Exothermic nitration, poor regioselectivity, use of harsh acids, product instability. google.com | Requires control of di-alkylation. |
Prospects for Novel Synthetic Methodologies and Green Chemistry Innovations
Future research into the synthesis of 5-Amino-2,4-di-tert-butylphenol is likely to focus on developing more efficient, safer, and environmentally friendly processes.
Advanced Nitration Techniques: There is a need for novel nitrating systems that offer better control and higher selectivity, potentially replacing the aggressive mixed acid system. google.com The use of milder nitrating agents in suitable solvents could help manage the exothermicity and reduce the formation of impurities. google.com
Catalytic Innovations: The development of more efficient and recyclable catalysts for the reduction step is an ongoing goal. While Pd/C is effective, exploring catalysts based on more abundant and less expensive metals could offer economic and environmental benefits.
Flow Chemistry: Implementing continuous flow reactors for the nitration step could provide a significant advantage. Flow chemistry allows for precise control over reaction parameters, superior heat management for exothermic reactions, and enhanced safety, making the process more amenable to large-scale production.
Biocatalysis: The use of enzymes for specific steps, such as the regioselective functionalization of the phenol ring, represents a promising green chemistry approach, although this remains a largely unexplored area for this specific molecule.
Atom Economy: Synthetic strategies that improve atom economy, such as the route from m-aminophenol which builds the molecule up rather than functionalizing a pre-existing scaffold, are highly desirable. google.comgoogle.com Minimizing the use of protecting groups is a key aspect of this endeavor.
Unexplored Applications and Interdisciplinary Research Opportunities
While its role as a pharmaceutical intermediate is well-established, the unique structure of 5-Amino-2,4-di-tert-butylphenol suggests a range of unexplored applications that could spur interdisciplinary research.
Materials Science: Hindered phenols are well-known for their antioxidant properties, which are crucial for stabilizing materials like polymers and rubbers against oxidative degradation. The presence of the reactive amino group in 5-Amino-2,4-di-tert-butylphenol offers the potential to covalently incorporate this antioxidant moiety into polymer backbones, creating materials with enhanced thermal and oxidative stability. This could be of interest in the fields of advanced plastics, elastomers, and industrial lubricants.
Coordination Chemistry: The amino and hydroxyl groups can act as a bidentate ligand, capable of coordinating with various metal ions. The resulting metal complexes could be investigated for catalytic activity. The bulky tert-butyl groups could influence the steric environment around the metal center, potentially leading to unique selectivity in reactions such as C-C coupling or oxidation catalysis. rsc.org
Redox-Active Materials: Aminophenols can be electrochemically active. Derivatives could be explored as precursors for redox-active polymers or as mediators in electrochemical sensors. The steric bulk provided by the tert-butyl groups could enhance the stability of the radical species formed during redox cycling.
Azo Dyes and Pigments: The primary amino group can undergo diazotization and subsequent coupling reactions to form azo dyes. The substituents on the phenol ring would influence the color and properties (like lightfastness and solubility) of the resulting dyes, potentially leading to novel colorants for specialized applications.
The Role of Computational Chemistry in Guiding Future Research Directions
Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful tools to accelerate research and guide the exploration of 5-Amino-2,4-di-tert-butylphenol's properties and applications. Although specific computational studies on this molecule are not widely reported, the potential for this approach is vast.
Predicting Reactivity and Selectivity: DFT calculations can be employed to model reaction pathways and transition states for synthetic transformations. This could help in understanding the factors that control the regioselectivity of the nitration step and in designing more selective synthetic methods. By calculating properties like molecular orbital energies (HOMO/LUMO), ionization potential, and bond dissociation energies, researchers can predict the most reactive sites on the molecule for both electrophilic and nucleophilic attack. researchgate.net
Elucidating Molecular Properties: Computational tools can determine the optimized molecular geometry and electronic structure. researchgate.netbsu.by This information is crucial for understanding the steric and electronic effects of the tert-butyl groups on the reactivity of the amino and hydroxyl functions. Furthermore, spectroscopic properties, such as NMR chemical shifts and UV/Vis absorption spectra, can be predicted to aid in experimental characterization. researchgate.netbsu.by
Designing Novel Molecules: By modeling derivatives of 5-Amino-2,4-di-tert-butylphenol, computational chemistry can guide the design of new molecules with tailored properties. For example, the antioxidant potential can be assessed by calculating the O-H bond dissociation enthalpy. The design of new ligands for catalysis can be optimized by modeling the structure and stability of their metal complexes. In drug discovery, molecular docking studies could predict the binding of new derivatives to biological targets, opening avenues beyond its current use.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Amino-2-(tert-butoxy)phenol, and how do protection/deprotection strategies influence yield?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxy group via alkylation of a phenolic precursor. A common approach uses tert-butyl halides or tert-butyl carbonates under basic conditions (e.g., K₂CO₃ in DMF). To prevent undesired side reactions at the amino group, orthogonal protection strategies are critical. For example, the amino group can be protected with a Boc (tert-butoxycarbonyl) group, which is stable under alkylation conditions and later removed via acidolysis (e.g., TFA) . Yield optimization requires monitoring reaction time and temperature to minimize hydrolysis of the tert-butoxy group.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR : ¹H NMR confirms the tert-butoxy group via a singlet at δ 1.3–1.5 ppm (9H) and aromatic protons (δ 6.5–7.5 ppm). The amino group (NH₂) may appear as a broad peak around δ 5–6 ppm but can be obscured by solvent signals; derivatization (e.g., acetylation) improves resolution .
- IR : Stretching vibrations for O–H (phenolic, ~3200 cm⁻¹), C–O (tert-butoxy, ~1250 cm⁻¹), and N–H (amine, ~3350 cm⁻¹) are diagnostic .
- HPLC-MS : Validates purity and molecular ion ([M+H]⁺) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesizing tert-butoxy-substituted phenolic compounds?
- Methodological Answer : Discrepancies often arise from rotational isomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To coalesce split peaks caused by hindered rotation (e.g., tert-butoxy group steric effects) .
- Deuterium Exchange : Adding D₂O to identify exchangeable protons (e.g., NH₂ or OH groups) .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, resolving overlapping signals in crowded aromatic regions .
Q. What experimental approaches optimize regioselectivity in the alkylation of phenolic amines to synthesize this compound?
- Methodological Answer : Regioselectivity depends on steric and electronic factors:
- Directed Ortho-Metalation (DoM) : Use of directing groups (e.g., amino) to position tert-butoxy groups. For example, lithiation at the amino group’s ortho position followed by quenching with tert-butyl electrophiles .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen, favoring alkylation at the desired position .
- Computational Modeling : DFT calculations predict transition-state energies to identify favorable reaction pathways .
Q. How does the tert-butoxy group influence the compound’s stability under various pH conditions, and what methods assess this?
- Methodological Answer :
- Acidic Conditions : The tert-butoxy group undergoes hydrolysis to phenol at pH < 2, monitored via HPLC or TLC. Stability studies use accelerated degradation (e.g., 0.1 M HCl at 40°C) .
- Basic Conditions : The amino group may deprotonate, altering solubility. UV-Vis spectroscopy tracks changes in absorbance (λ~270 nm for phenolic intermediates) .
- Surface Reactivity : Quartz crystal microbalance (QCM) or XPS analyzes adsorption/desorption on model surfaces (e.g., silica) to predict environmental behavior .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
